molecular formula C15H18N4O3S B2943156 N-morpholino-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide CAS No. 451463-89-1

N-morpholino-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

Cat. No. B2943156
CAS RN: 451463-89-1
M. Wt: 334.39
InChI Key: WYCWILPKBFOJAB-UHFFFAOYSA-N
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Description

N-morpholino-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide, also known as MTHQ, is a novel chemical compound that has gained significant attention in the field of scientific research. MTHQ is a synthetic molecule that belongs to the class of quinazoline derivatives. It has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

  • Harrison et al. (2001) developed a water-soluble neurokinin-1 receptor antagonist that is effective in pre-clinical tests for emesis and depression, highlighting its potential in neuropharmacology (Harrison et al., 2001).

Antitumor Activity

  • Muhammad et al. (2017) synthesized new morpholinylchalcones with significant in vitro antitumor activity against lung cancer and hepatocellular carcinoma cell lines, providing a basis for cancer research (Muhammad et al., 2017).
  • Al-Suwaidan et al. (2016) discovered 3-benzyl-4(3H)quinazolinone analogues with broad-spectrum antitumor activity, indicating potential for chemotherapy (Al-Suwaidan et al., 2016).

Antimicrobial and Anticonvulsant Activities

  • Rajasekaran et al. (2013) synthesized thioxoquinazolinone derivatives showing antimicrobial and anticonvulsant activities, suggesting their utility in infectious diseases and neurology (Rajasekaran et al., 2013).

Psychotropic Activity

  • Zablotskaya et al. (2013) synthesized compounds with psychotropic in vivo, anti-inflammatory in vivo, and selective cytotoxic effects, underscoring their significance in neuroscience and oncology (Zablotskaya et al., 2013).

Dual Inhibitor for VEGFR-2 and EGFR Tyrosine Kinases

  • Riadi et al. (2021) developed a quinazolinone-based derivative showing potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, useful in cancer therapy (Riadi et al., 2021).

DNA Cleavage and Cytotoxic Studies

  • Yernale and Hire Mathada (2014) conducted studies on Schiff base ligand and its metal complexes for antimicrobial, DNA cleavage, and cytotoxic activities, relevant in biochemistry and pharmacology (Yernale & Hire Mathada, 2014).

Antileishmanial Activity

  • Süleymanoğlu et al. (2018) researched 1,2,4-triazole derivatives with morpholine for their antileishmanial activities, important in parasitology and tropical medicine (Süleymanoğlu et al., 2018).

Inhibitors of Mycobacterium Tuberculosis

  • Marvadi et al. (2019) synthesized novel morpholine, thiomorpholine and N-substituted piperazine coupled dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis, contributing to the fight against tuberculosis (Marvadi et al., 2019).

properties

IUPAC Name

N-morpholin-4-yl-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c20-13(17-18-7-9-22-10-8-18)5-6-19-14(21)11-3-1-2-4-12(11)16-15(19)23/h1-4H,5-10H2,(H,16,23)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCWILPKBFOJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-morpholino-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

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